4-Cyano-3-tetrahydrothiophenone
Overview
Description
4-Cyano-3-tetrahydrothiophenone, also referred to as c-THT, is a versatile chemical reagent that serves as a platform for various heterocyclic scaffolds. It is a solid, bench-stable, and commercially available compound that can be transformed into thioglycolic acid and acrylonitrile with the addition of a hydroxide anion, making it a valuable acrylonitrile anion surrogate .
Synthesis Analysis
The synthesis of 4-Cyano-3-tetrahydrothiophenone and its derivatives has been explored through various methods. One approach involves the transformation of c-THT into 3-alkoxy-4-cyanothiophenes, which are synthesized in two steps from the readily available 4-cyano-3-oxotetrahydrothiophene . Another method includes the reaction of cyclohexanethione with malononitrile and sulfur in the presence of triethylamine to form 2-amino-3-cyano-4,5-tetramethylenethiophene .
Molecular Structure Analysis
The molecular structure of derivatives of 4-Cyano-3-tetrahydrothiophenone has been determined through various techniques, including single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene, was analyzed and found to have an envelop conformation for the five-membered ring and a half-chair conformation for the six-membered ring .
Chemical Reactions Analysis
4-Cyano-3-tetrahydrothiophenone is involved in several chemical reactions. It can be used as a building block for donor-acceptor conjugated systems, where it is combined with benzothienothiophene blocks to form conjugated donor-acceptor-donor (D-A-D) triads . Additionally, it can undergo [3+2]-cycloaddition reactions to yield 3-functional substituted 4-trifluoromethyl tetrahydrothiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Cyano-3-tetrahydrothiophenone derivatives are influenced by their molecular structure. For example, oligothiophene-substituted tetracyanobutadienes, synthesized from reactions involving 4-cyano-3-tetrahydrothiophenone, exhibit red-shifted absorption spectra due to intramolecular charge-transfer (ICT) and show both oxidation and reduction processes as characterized by cyclic voltammetry . The electronic properties of these materials are further explained by density functional theory (DFT) calculations .
Scientific Research Applications
Biocatalytic Synthesis Applications
- 4-Cyano-3-tetrahydrothiophenone derivatives are used in enzymatic cyanohydrin reactions. For instance, 3-Tetrahydrothiophenone was utilized in a study to create cyanohydrins using the hydroxynitrile lyase enzyme. This resulted in the production of high-yield and high-enantiomeric-excess intermediates like (S)-2-hydroxy-2-methylbutyric acid (Fechter et al., 2007).
Chemical Synthesis and Heterocyclic Scaffolds
- 4-Cyano-3-oxotetrahydrothiophene (c-THT) is a versatile compound that acts as an acrylonitrile anion surrogate, opening up pathways for the synthesis of various heterocyclic structures. It can be transformed into thioglycolic acid and acrylonitrile, demonstrating its utility in chemical synthesis (Arseniyadis et al., 2021).
Catalytic and Electro-Catalytic Reactions
- Poly(3,4-ethylenedioxythiophene) has been used to immobilize metal particle catalysts and reagents like (cyano-)borohydride for catalytic activities in hydrogenation and electro-oxidation processes (Sivakumar & Phani, 2011).
Conjugated Systems and Organic Electronics
- 3-Alkoxy-4-cyanothiophenes synthesized from 4-cyano-3-oxotetrahydrothiophene are used as building blocks for donor-acceptor conjugated systems. These systems are significant in the field of organic electronics, particularly for applications involving bithiophene derivatives (Hergué et al., 2011).
Electroluminescence and Sensing Applications
- Certain derivatives of 4-cyano-3-tetrahydrothiophenone, such as cyanophenyl-functionalized compounds, have shown promising results in the field of electrochemiluminescence (ECL). These compounds exhibit high ECL efficiency and stability, making them suitable for biological sensing applications (Wang et al., 2022).
Safety And Hazards
4-Cyano-3-tetrahydrothiophenone may cause respiratory irritation, serious eye irritation, and skin irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-oxothiolane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-1-4-2-8-3-5(4)7/h4H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPSBDAUCJNDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CS1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315991 | |
Record name | 4-Cyano-3-tetrahydrothiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-tetrahydrothiophenone | |
CAS RN |
16563-14-7 | |
Record name | 16563-14-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cyano-3-tetrahydrothiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-3-tetrahydrothiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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